Boc-D-Gln-ONp
Overview
Description
Boc-D-Gln-ONp, also known as Boc-L-glutamine 4-nitrophenyl ester, is a derivative of glutamine . It is used in various chemical syntheses, such as the preparation of stereoisomeric pentapeptides of thiol proteinase inhibitor .
Molecular Structure Analysis
The empirical formula of Boc-D-Gln-ONp is C16H21N3O7 . The molecular weight is 367.35 . The SMILES string representation isCC(C)(C)OC(=O)NC@@H=O)C(=O)Oc1ccc(cc1)N+[O-]
. Physical And Chemical Properties Analysis
Boc-D-Gln-ONp is a solid substance . It has a density of 1.3±0.1 g/cm3 . The boiling point is 617.5±55.0 °C . The flash point is 327.2±31.5 °C . The molar refractivity is 90.1±0.3 cm3 .Scientific Research Applications
Peptide Synthesis : Boc-D-Gln-ONp is extensively used in Boc-chemistry solid phase peptide synthesis. This method uses in situ neutralization, high concentrations of Boc-amino acid-OBt esters, and specific solvents and temperatures for rapid coupling and Boc group removal. Such protocols significantly increase the efficiency of peptide chain assembly, particularly for difficult sequences. Examples of synthesized peptides include HIV-1 protease and its fragments (Schnölzer et al., 2009).
Gene Transfection : In a study involving boron nitride nanotubes (BNNTs) functionalized with glycol chitosan (BNNT-GC), Boc-D-Gln-ONp played a role in the process of preparing BNNT-GC for gene transfection in eukaryotic cell lines. This research suggests that such materials, with their moderate stability and good transfection efficiency, have potential as gene carrier agents in nonviral-based therapy (Ferreira et al., 2015).
Novel Synthesis of Amino Acid Derivatives : Boc-D-Gln-ONp was used as a starting material in the synthesis of Nα-methyl-L-arginine and Nα-methyl-L-ornithine derivatives. These compounds have applications in pharmaceutical research and molecular biology (Xue & DeGrado, 1995).
Prodrug Development : In the development of prodrugs targeted at human cytomegalovirus (HCMV) protease, Boc-D-Gln-ONp esters were evaluated for their reactivity and potential in creating specific prodrugs. This research aims to develop site-specific activation of prodrugs by the HCMV protease (Sabit et al., 2013).
Chemical Analysis and Charge Density Studies : In a study on charge density methods for protein model compounds, Boc-D-Gln-ONp was used in a pentapeptide for experimental charge density analysis. This research helps in understanding the electrostatic interactions in biologically relevant molecules (Li et al., 2002).
Hydrolysis of Amide Groups in Peptides : A study on the hydrolysis of primary amide groups in Asn/Gln-containing peptides involved Boc-D-Gln-ONp. This research contributes to understanding the chemical transformations of peptides, which is crucial in peptide chemistry and pharmaceutical applications (Onoprienko et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-nitrophenyl) (2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O7/c1-16(2,3)26-15(22)18-12(8-9-13(17)20)14(21)25-11-6-4-10(5-7-11)19(23)24/h4-7,12H,8-9H2,1-3H3,(H2,17,20)(H,18,22)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMMCTZLXOVMFB-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Gln-ONp |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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